5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol

描述

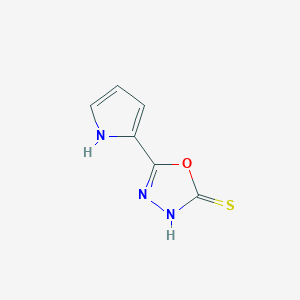

5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both pyrrole and oxadiazole rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyrrolecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

化学反应分析

Types of Reactions

5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions . Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Chemistry

5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various derivatives that can exhibit enhanced properties or functionalities.

Biology

Research indicates that this compound possesses potential antimicrobial and antifungal properties. For instance:

- A study demonstrated that derivatives of oxadiazole compounds exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria .

Medicine

The pharmacological potential of this compound is being explored in drug design:

- Compounds containing the oxadiazole ring have been optimized for anti-tuberculosis activity, showing promising results at low concentrations .

Industry

In industrial applications, this compound is being investigated for its potential in developing new materials with specific electronic or optical properties. The thiol group enhances its utility in creating functional materials for sensors and electronic devices.

Antimicrobial Activity

A series of derivatives derived from this compound were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against common pathogens, suggesting a pathway for developing new antimicrobial agents.

| Compound | Activity | Concentration (μg/mL) |

|---|---|---|

| Compound A | Antibacterial | 62.5 |

| Compound B | Antifungal | 50 |

| Compound C | Antioxidant | IC50: 15.15 |

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential as a lead structure for developing drugs targeting various diseases:

作用机制

The mechanism of action of 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways .

相似化合物的比较

Similar Compounds

Similar compounds include other pyrrole and oxadiazole derivatives, such as:

5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole: Lacks the thiol group but shares the core structure.

2-(1H-pyrrol-2-yl)-1,3,4-oxadiazole: A positional isomer with different chemical properties.

5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole: Another isomer with a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring.

Uniqueness

The uniqueness of 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol lies in its combination of the pyrrole and oxadiazole rings with a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

生物活性

5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol (CAS 10551-16-3) is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the oxadiazole ring fused with a pyrrole moiety. Its chemical formula is , and it exhibits properties typical of heterocyclic compounds, which contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

In a comparative study, this compound demonstrated superior efficacy compared to established anticancer agents like staurosporine and ethidium bromide.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicated significant inhibition against Mycobacterium tuberculosis (Mtb) strains.

Table 2: Antimicrobial Activity Data

These results suggest that the compound could be a promising candidate for developing new anti-tubercular therapies.

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary studies indicate that it may induce apoptosis in cancer cells through the inhibition of critical signaling pathways such as EGFR and Src kinases.

Table 3: Mechanistic Insights

| Target | IC50 (µM) | Effect |

|---|---|---|

| EGFR | 0.24 | Inhibition |

| Src | 0.96 | Inhibition |

| IL-6 | % Control = 20% | Cytokine modulation |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- Tuberculosis Model : Another investigation showed that administration of the compound led to a marked decrease in bacterial load in infected mice, highlighting its potential for treating tuberculosis.

常见问题

Q. What are the optimal synthetic routes for 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves cyclization of thiosemicarbazide precursors or condensation of hydrazides with carbon disulfide under alkaline conditions . Key parameters include:

- Catalysts : Use of NaOH or KOH to deprotonate the thiol group and facilitate cyclization.

- Temperature : Reactions often proceed at 80–100°C for 6–12 hours to achieve yields >75% .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid precipitation .

Methodological Note : Monitor reaction progress via TLC or HPLC (retention times: 6.3–9.2 min) .

Q. How do substituents on the pyrrole ring affect the compound’s electronic properties and bioactivity?

Advanced Research Focus

Substituents alter steric and electronic profiles, impacting reactivity and target interactions:

- Electron-donating groups (e.g., methyl) : Increase electron density on the oxadiazole ring, enhancing nucleophilic substitution potential .

- Electron-withdrawing groups (e.g., Cl, CF₃) : Improve oxidative stability and modulate binding to enzymes like glutathione reductase .

Data Insight : A study on 5-(3-chlorophenyl) analogs showed 85% inhibition of E. coli growth vs. 52% for methyl-substituted derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Basic Research Focus

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrole protons at δ 6.5–7.2 ppm; oxadiazole C=S at ~170 ppm) .

- IR Spectroscopy : Identify thiol (-SH) stretches at 2550–2600 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]⁺ at m/z 242.9 for chloro-substituted analogs) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Focus

Discrepancies often arise from assay conditions or substituent effects:

- Antioxidant vs. Antimicrobial Assays : Methoxy-substituted derivatives showed 89% H₂O₂ scavenging (EC₅₀: 0.32 mg/mL) but weak antibacterial activity, highlighting target specificity .

- pH Sensitivity : Thiol protonation in acidic environments (e.g., gastric pH) may reduce metal-binding capacity, affecting corrosion inhibition or enzyme modulation .

Recommendation : Use standardized protocols (e.g., DPPH radical scavenging at pH 7.4) and cross-validate with molecular docking .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

Advanced Research Focus

- Molecular Docking : Tools like Mcule 1-Click Docking predict interactions with tyrosine kinase 2-β or glutathione reductase, leveraging the thiol group’s affinity for catalytic cysteine residues .

- DFT Calculations : Optimize geometry to assess charge distribution and frontier molecular orbitals, correlating with antioxidant potential (e.g., HOMO-LUMO gaps <3 eV indicate high reactivity) .

Q. How can synthetic yields be improved for scale-up without compromising purity?

Methodological Focus

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 85% yield in 15 minutes vs. 76% in 6 hours for conventional heating) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Q. What are the structure-activity relationship (SAR) trends for antimicrobial activity in oxadiazole-thiol derivatives?

Advanced Research Focus

- Pyrrole vs. Phenyl Substitution : Pyrrole-containing derivatives exhibit higher biofilm disruption due to π-π stacking with bacterial membrane proteins .

- Thiol vs. Thioether Derivatives : Free -SH groups are critical for metal ion chelation (e.g., Fe³⁺ in bacterial enzymes), while S-alkylation reduces activity by ~40% .

Q. How does the compound’s solubility profile influence formulation for in vivo studies?

Methodological Focus

属性

IUPAC Name |

5-(1H-pyrrol-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c11-6-9-8-5(10-6)4-2-1-3-7-4/h1-3,7H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUDVYUQYFEDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-16-3 | |

| Record name | 5-(1H-Pyrrol-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。